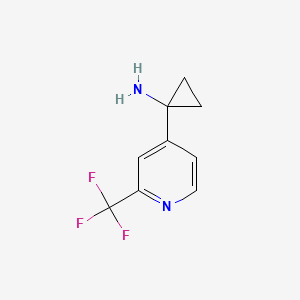
1-(2-(Trifluoromethyl)pyridin-4-YL)cyclopropanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Trifluoromethyl)pyridin-4-YL)cyclopropanamine is a compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a cyclopropanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of fluorinated building blocks and specific reaction conditions to achieve the desired product . The reaction conditions often include the use of catalysts and specific solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its desired form.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Trifluoromethyl)pyridin-4-YL)cyclopropanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions may vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups.
Scientific Research Applications
1-(2-(Trifluoromethyl)pyridin-4-YL)cyclopropanamine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biological systems.
Medicine: The compound is investigated for its potential therapeutic applications and as a lead compound in drug discovery.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2-(Trifluoromethyl)pyridin-4-YL)cyclopropanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and interactions with enzymes and receptors. The exact molecular targets and pathways may vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-(2-(Trifluoromethyl)pyridin-4-yl)piperazine: This compound has a similar trifluoromethyl-pyridine structure but with a piperazine moiety instead of cyclopropanamine.
(2-(Trifluoromethyl)pyridin-4-yl)methanol: This compound features a trifluoromethyl-pyridine structure with a methanol group.
Uniqueness
1-(2-(Trifluoromethyl)pyridin-4-YL)cyclopropanamine is unique due to the presence of the cyclopropanamine moiety, which imparts distinct chemical and biological properties. The trifluoromethyl group also enhances the compound’s stability and reactivity, making it valuable for various applications.
Properties
CAS No. |
1060810-99-2 |
|---|---|
Molecular Formula |
C9H9F3N2 |
Molecular Weight |
202.18 g/mol |
IUPAC Name |
1-[2-(trifluoromethyl)pyridin-4-yl]cyclopropan-1-amine |
InChI |
InChI=1S/C9H9F3N2/c10-9(11,12)7-5-6(1-4-14-7)8(13)2-3-8/h1,4-5H,2-3,13H2 |
InChI Key |
VGKKAMHFVUZJPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC(=NC=C2)C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


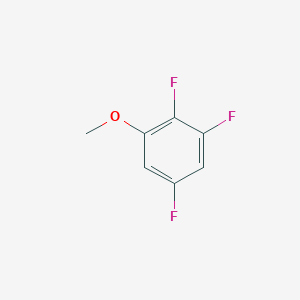



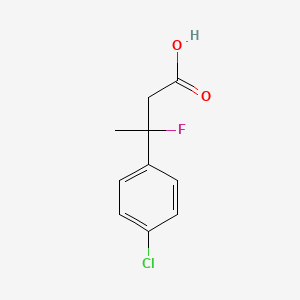
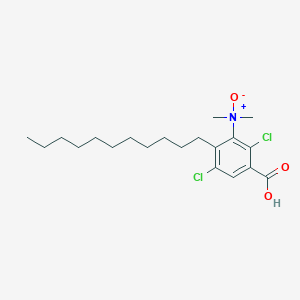

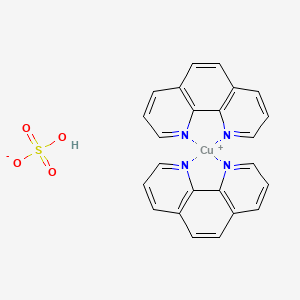
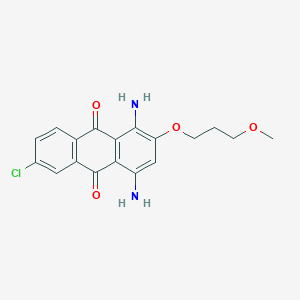
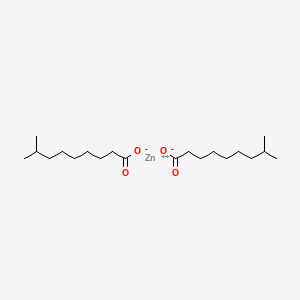
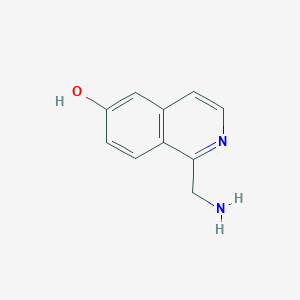
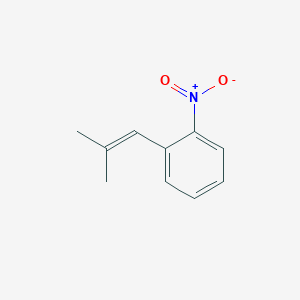
![2-Bromo-4,5,7-trifluorobenzo[d]thiazole](/img/structure/B13125847.png)

